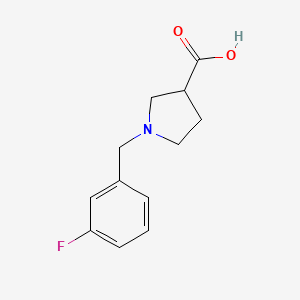

1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound belonging to the class of pyrrolidine-carboxylic acids. It has the molecular formula C₁₂H₁₄FNO₂ and a molecular weight of 223.24 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles .

Análisis De Reacciones Químicas

1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under basic conditions, the compound may undergo heterolytic C-H bond cleavage to form carbene intermediates, which can then react with nucleophiles to form various products .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

The compound is being investigated for its potential as a therapeutic agent due to its structural similarities to neurotransmitters, which may allow it to interact with biological targets effectively. Research indicates that pyrrolidine derivatives can exhibit various biological activities, including:

- Anticancer Properties: Certain studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, a recent study demonstrated notable cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

Table 1: Cytotoxicity of 1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | TBD |

| A549 (Lung) | TBD |

| HeLa (Cervical) | TBD |

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to be used as a building block in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas.

Synthetic Methods:

Various synthetic routes have been developed to produce this compound efficiently. One common method involves the reaction of 3-fluorobenzyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base like triethylamine, typically performed in organic solvents such as dichloromethane.

Material Science

Development of Novel Materials:

The compound's unique chemical properties make it suitable for applications in material science. It is utilized in the development of new materials, including polymers and coatings that require specific functionalities. Its ability to form stable bonds with other chemical entities enhances the performance characteristics of these materials.

Biochemical Research

Investigating Molecular Interactions:

In biochemical studies, this compound is employed to investigate interactions between small molecules and biological targets. This research aids in the discovery of new therapeutic agents and enhances understanding of molecular mechanisms underlying various diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Anticancer Screening: In a comprehensive study involving multiple cancer cell lines, the compound exhibited significant cytotoxic effects, highlighting its potential as an anticancer agent.

- Synthetic Methodology Development: Research led by Prof. Fujie Tanaka introduced a novel synthesis method for pyrrolidine derivatives that significantly reduces reaction time and improves yield compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzyl group allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid and other pyrrolidine derivatives. These compounds share similar structural features but may differ in their biological activity and applications. The unique fluorobenzyl group in this compound provides distinct properties that can be advantageous in certain research contexts .

Actividad Biológica

1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14FN

- Molecular Weight : 201.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has shown efficacy against various Gram-positive bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Acinetobacter baumannii | 8 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate a structure-dependent antimicrobial activity, suggesting that modifications to the pyrrolidine core can enhance potency against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been explored in several models. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

- Case Study : In a study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that the compound triggered caspase activation, indicating apoptosis .

Structure-Activity Relationship (SAR)

Research indicates that the fluorobenzyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its biological activity. Variations in substituents on the pyrrolidine ring can lead to significant differences in potency.

| Compound Variant | Anticancer IC50 (µM) |

|---|---|

| 1-(3-Fluorobenzyl) | 15 |

| 1-(2-Hydroxyphenyl) | 30 |

| 1-(4-Chlorobenzyl) | 25 |

This table illustrates how modifications impact the cytotoxic effects against cancer cells .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKBXDCMKAXKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.